molecular formula C16H12ClNO6 B12371114 Dpp-4-IN-8

Dpp-4-IN-8

Cat. No.: B12371114
M. Wt: 349.72 g/mol
InChI Key: WSTLIYMZLRFRFK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipeptidyl peptidase-4 inhibitor 8 (Dpp-4-IN-8) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting DPP-4, this compound helps to increase the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dpp-4-IN-8 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. For example, the synthesis might start with the preparation of a protected amino acid derivative, followed by coupling with a suitable partner to form the desired peptide bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Dpp-4-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .

Scientific Research Applications

Dpp-4-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study enzyme inhibition and the role of DPP-4 in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways involving incretin hormones.

    Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-4 .

Mechanism of Action

Dpp-4-IN-8 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of active incretin hormones increase, leading to enhanced insulin secretion, reduced glucagon secretion, delayed gastric emptying, and decreased blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: An FDA-approved DPP-4 inhibitor used to treat type 2 diabetes.

    Vildagliptin: Another DPP-4 inhibitor approved in the EU for the treatment of type 2 diabetes.

    Saxagliptin: A DPP-4 inhibitor marketed as Onglyza.

    Linagliptin: A DPP-4 inhibitor marketed as Tradjenta .

Uniqueness

Dpp-4-IN-8 is unique in its specific binding affinity and inhibitory potency against DPP-4. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H12ClNO6

Molecular Weight

349.72 g/mol

IUPAC Name

(E)-3-(5-chloro-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12ClNO6/c1-24-16-8-15(21)11(17)6-10(16)3-4-13(19)9-2-5-14(20)12(7-9)18(22)23/h2-8,20-21H,1H3/b4-3+

InChI Key

WSTLIYMZLRFRFK-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O

Origin of Product

United States

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